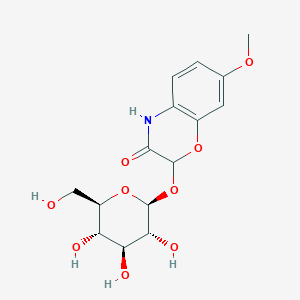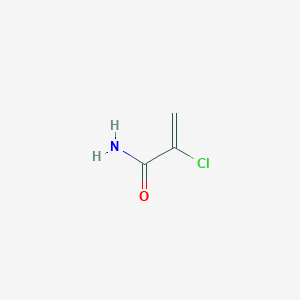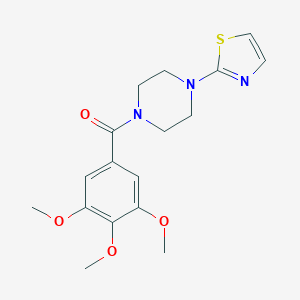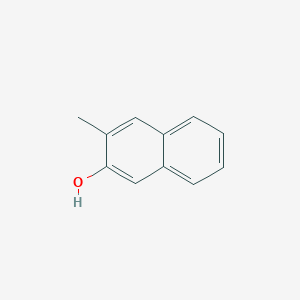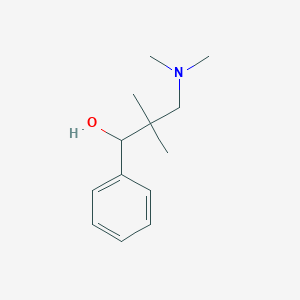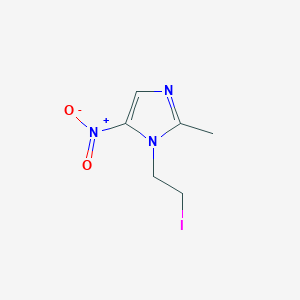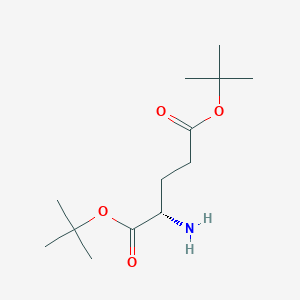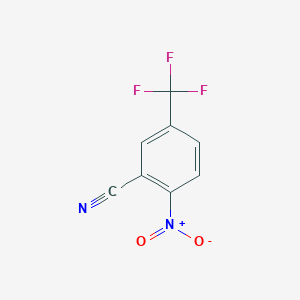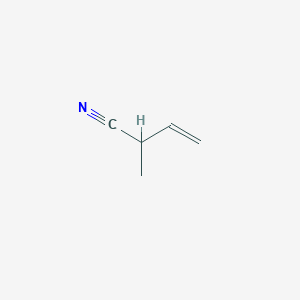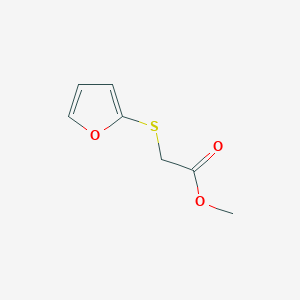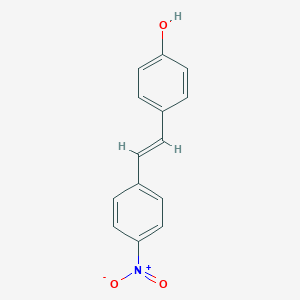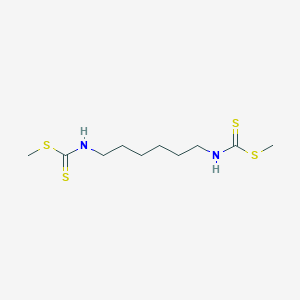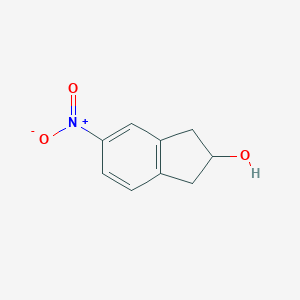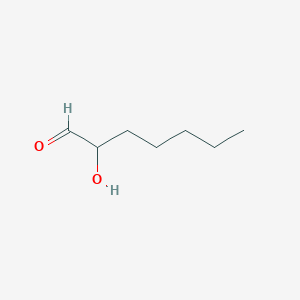
3,4-Epoxy-2-hexanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Epoxy-2-hexanone is a chemical compound that has been widely used in scientific research due to its unique properties and potential applications. This compound is a highly reactive epoxide that can be synthesized through various methods and has been shown to have a range of biochemical and physiological effects. In
作用机制
The mechanism of action of 3,4-Epoxy-2-hexanone involves the formation of covalent bonds with nucleophilic amino acid residues in proteins and DNA. This results in the modification of these biomolecules and can lead to a range of biochemical and physiological effects. For example, the modification of enzymes can lead to their inhibition, while the modification of DNA can lead to mutations and other genetic changes.
生化和生理效应
The biochemical and physiological effects of 3,4-Epoxy-2-hexanone are wide-ranging and depend on the specific biomolecules that are modified. Some of the most common effects include enzyme inhibition, protein modification, DNA damage, and cytotoxicity. These effects have been studied in various systems, including cell cultures and animal models, and have provided important insights into the mechanisms of action of this compound.
实验室实验的优点和局限性
One of the main advantages of using 3,4-Epoxy-2-hexanone in lab experiments is its high reactivity, which allows for the modification of biomolecules in a controlled and specific manner. Additionally, this compound is relatively easy to synthesize and can be obtained in high purity. However, there are also some limitations to using 3,4-Epoxy-2-hexanone in lab experiments. For example, its high reactivity can also make it difficult to handle and store, and its cytotoxicity can limit its use in certain systems.
未来方向
There are many potential future directions for the study of 3,4-Epoxy-2-hexanone. One area of interest is the development of new methods for synthesizing this compound, which could lead to improved purity and yield. Additionally, the study of the specific biomolecules that are modified by 3,4-Epoxy-2-hexanone could provide important insights into the mechanisms of action of this compound and its potential applications in various fields, including medicine and biotechnology. Finally, the development of new analogs of 3,4-Epoxy-2-hexanone could lead to the discovery of compounds with even greater reactivity and specificity.
合成方法
There are several methods that can be used to synthesize 3,4-Epoxy-2-hexanone. One of the most common methods involves the reaction of 3-chloro-2-hexanone with a strong base such as sodium hydride or potassium hydroxide. This reaction produces 3,4-Epoxy-2-hexanone as a colorless liquid with a boiling point of 115-116°C.
科学研究应用
3,4-Epoxy-2-hexanone has been widely used in scientific research due to its unique properties and potential applications. This compound has been shown to have a range of biochemical and physiological effects and has been used in various experiments to study these effects. Some of the most common applications of 3,4-Epoxy-2-hexanone in scientific research include the study of enzyme inhibition, protein modification, and DNA damage.
属性
CAS 编号 |
17257-81-7 |
|---|---|
产品名称 |
3,4-Epoxy-2-hexanone |
分子式 |
C6H10O2 |
分子量 |
114.14 g/mol |
IUPAC 名称 |
1-(3-ethyloxiran-2-yl)ethanone |
InChI |
InChI=1S/C6H10O2/c1-3-5-6(8-5)4(2)7/h5-6H,3H2,1-2H3 |
InChI 键 |
MXXCXQDATRPYND-UHFFFAOYSA-N |
SMILES |
CCC1C(O1)C(=O)C |
规范 SMILES |
CCC1C(O1)C(=O)C |
同义词 |
3,4-Epoxy-2-hexanone |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



